Ethyl 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-oxopropanoate
Overview
Description
Ethyl 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-oxopropanoate is a complex organic compound that features a combination of ester, amide, and aromatic functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-oxopropanoate typically involves a multi-step process. One common route includes the following steps:
Formation of the amide bond: This involves reacting 4-aminobenzoic acid with azepane-1-carbonyl chloride in the presence of a base such as triethylamine to form 4-(azepan-1-ylcarbonyl)aniline.
Esterification: The resulting 4-(azepan-1-ylcarbonyl)aniline is then reacted with ethyl 3-bromo-3-oxopropanoate in the presence of a base like potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-oxopropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Hydrolysis: 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-oxopropanoic acid.
Reduction: Ethyl 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of Ethyl 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-oxopropanoate would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The azepane ring and the ester functionality could play crucial roles in binding to the target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-{[4-(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate: Similar structure but with a tert-butoxycarbonyl protecting group instead of the azepane ring.
Ethyl 3-{[4-(aminosulfonyl)phenyl]amino}-3-oxopropanoate: Contains an aminosulfonyl group instead of the azepane ring.
Uniqueness
Ethyl 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-oxopropanoate is unique due to the presence of the azepane ring, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
ethyl 3-[4-(azepane-1-carbonyl)anilino]-3-oxopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-24-17(22)13-16(21)19-15-9-7-14(8-10-15)18(23)20-11-5-3-4-6-12-20/h7-10H,2-6,11-13H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMKNTMLIYIVIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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